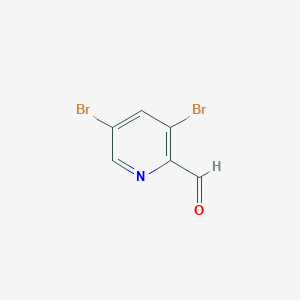
3,5-Dibromopicolinaldehyde
説明
3,5-Dibromopicolinaldehyde is a brominated derivative of picolinaldehyde, which is a pyridine-based aldehyde. The presence of bromine atoms at the 3 and 5 positions on the pyridine ring makes it a potentially useful intermediate for various chemical syntheses. The compound's aldehyde group can participate in numerous chemical reactions, making it a versatile building block in organic chemistry.
Synthesis Analysis
The synthesis of brominated picolinaldehyde derivatives can be approached through various methods. For instance, the Mannich reaction has been applied to 3,7-dibromotropolone to produce derivatives such as 3,7-dibromo-5-morpholinomethyltropolone, which can be further modified to yield 5-hydroxymethyl and 5-formyl derivatives . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that might be employed for brominated aldehydes. Additionally, the synthesis of related compounds like 3,5-bis(acrylaldehyde) BODIPY involves characterizing spectral and electrochemical properties, which could be relevant for understanding the properties of this compound . Furthermore, the preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters demonstrates the viability of brominated pyridines as partners for cross-coupling reactions, which could be applicable to this compound .
Molecular Structure Analysis
The molecular structure of this compound would feature a pyridine ring with aldehyde functionality and two bromine atoms. The electronic effects of the bromine atoms would likely influence the reactivity of the aldehyde group, potentially enhancing its electrophilic character. The structure-related reactivity and selectivity could be inferred from studies on similar brominated compounds .
Chemical Reactions Analysis
Brominated aldehydes like this compound are expected to undergo typical aldehyde reactions, including condensation, addition, and oxidation-reduction processes. The presence of bromine may also allow for halogen-specific reactions such as halogen-metal exchange or debromination. The reactivity of 3,7-dibromo-5-formyltropolone with ketones and malonic acid suggests that this compound could similarly engage in reactions with nucleophiles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can extrapolate from related compounds. The compound would likely be solid at room temperature, with a melting point and boiling point that could be determined experimentally. Its solubility in organic solvents and water would depend on the polarity and the presence of the bromine atoms. The spectral properties, such as UV-Vis and IR spectra, would be influenced by the conjugated system of the pyridine ring and the electron-withdrawing effect of the bromine atoms .
科学的研究の応用
Synthesis and Cytotoxicity Evaluation
- Synthesis of Amorfrutins A and B : 3,5-Dibromopicolinaldehyde has been utilized in the synthesis of amorfrutins A and B. Amorfrutins are known for their cytotoxic properties against human tumor cell lines, showing selective cytotoxicity and good yields in the synthesis process (Brandes et al., 2020).
Chemical Synthesis and Catalysis
- Silver-Catalyzed Radical Cascade Cyclization : This compound plays a role in chemical synthesis, particularly in silver-catalyzed radical cascade cyclization. This process is used to create a variety of 1,5-/1,3-dicarbonyl heterocycles, leading to the development of structurally diverse polyheterocycles (Hu et al., 2018).
Antimicrobial Activity Research
- Antimicrobial Activity of Derivatives : Derivatives of this compound have been studied for their antimicrobial properties, including tuberculostatic activity. This research has identified certain derivatives as potential starting points for developing new antimicrobial drugs (Gobis et al., 2022).
Development of Novel Compounds
- Aminomethylation Processes : The compound has been used in the development of novel compounds through aminomethylation processes, leading to various derivatives with potential biological activity. Structural analysis of these compounds is conducted using techniques like 2D NMR spectroscopy and X-ray diffraction (Kurskova et al., 2021).
Green Chemistry Education
- Undergraduate Chemistry Projects : In the context of green chemistry education, this compound derivatives have been used in undergraduate chemistry projects. These projects demonstrate innovative ideas in chemical research and emphasize the importance of green chemistry practices (Verdía et al., 2017).
Development of Novel Crown Ethers
- Cation Recognition Research : The compound has been utilized in the synthesis of novel crown ethers. These ethers have shown strong recognition capabilities for alkaline earth cations, contributing to advancements in cation recognition research (Wang Yong-me, 2015).
作用機序
Target of Action
The primary target of 3,5-Dibromopicolinaldehyde is the Thyroid hormone receptor beta . This receptor plays a crucial role in controlling the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action . The interaction between this compound and its target could lead to changes in the function of the Thyroid hormone receptor beta, thereby affecting the processes it controls.
Biochemical Pathways
A study has reported a new oxidative decarboxylation pathway for a similar compound, 3,5-dibromo-4-hydroxybenzoate . This pathway involves the oxidative decarboxylation of the compound to 2,6-dibromohydroquinone, which is then ring cleaved to 2-bromomaleylacetate, and finally transformed to β-ketoadipate .
特性
IUPAC Name |
3,5-dibromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUPZMVLRIILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602771 | |
| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898559-25-6 | |
| Record name | 3,5-Dibromo-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromopyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




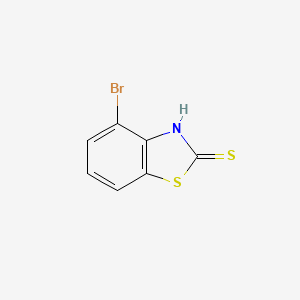

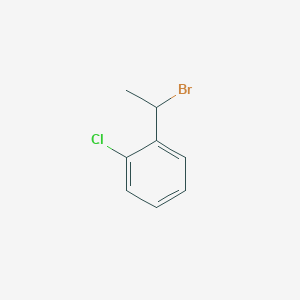
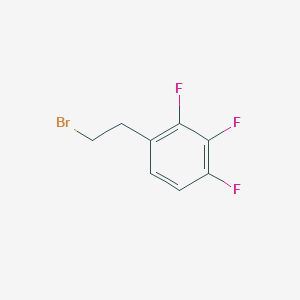

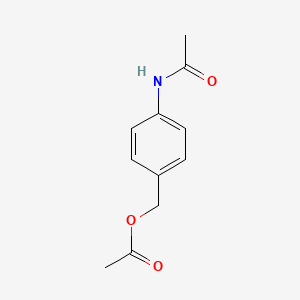

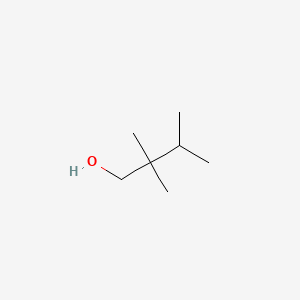

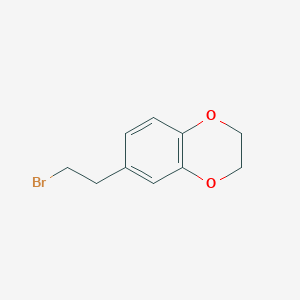


![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)